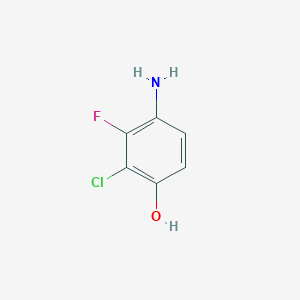

4-Amino-2-chloro-3-fluorophenol

Overview

Description

4-Amino-2-chloro-3-fluorophenol, also known as 4-ACF, is a phenol derivative with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid with a molecular weight of 163.54 g/mol and a melting point of 115-117°C. 4-ACF is an important building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the research and development of new drugs, as well as in the study of biochemical and physiological processes.

Safety and Hazards

Future Directions

4-Amino-2-chloro-3-fluorophenol has potential applications in various fields. It can be used in organic synthesis reactions as an organic synthesis intermediate . It can be used in the preparation of dyes, drugs, pesticides, and other compounds . In addition, it can also be used in the preparation of certain catalysts and polymer materials .

Mechanism of Action

Target of Action

4-Amino-2-chloro-3-fluorophenol is an organic compound used extensively in various fields of research and industry . . It is often used as an intermediate in organic synthesis reactions .

Mode of Action

As an organic synthesis intermediate, it likely interacts with other compounds to form new substances . The specifics of these interactions would depend on the particular synthesis process in which it is used.

Biochemical Pathways

As an intermediate in organic synthesis, it could potentially be involved in a variety of biochemical pathways depending on the final products being synthesized .

Pharmacokinetics

It is known that the compound is a white solid crystal that can be dissolved in organic solvents, such as alcohols and ethers, and is slightly soluble in water . These properties could influence its bioavailability.

Result of Action

As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability . The compound’s solubility in different solvents could also affect its action and efficacy in different environments .

Biochemical Analysis

Biochemical Properties

4-Amino-2-chloro-3-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interactions with enzymes such as phenol hydroxylase and other oxidoreductases are crucial for its role in biochemical reactions . These interactions often involve the formation of enzyme-substrate complexes, leading to either the activation or inhibition of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes more pronounced at certain concentrations . High doses of the compound have been associated with toxicity, including oxidative stress, cellular damage, and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized through pathways involving hydroxylation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s transport mechanisms are crucial for its bioavailability and overall biological activity. Understanding these transport and distribution processes is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization processes are critical for the compound’s interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic uses.

Properties

IUPAC Name |

4-amino-2-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIRBFCWDDTCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630604 | |

| Record name | 4-Amino-2-chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003710-18-6 | |

| Record name | 4-Amino-2-chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

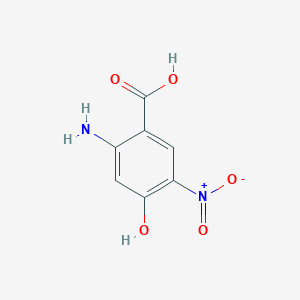

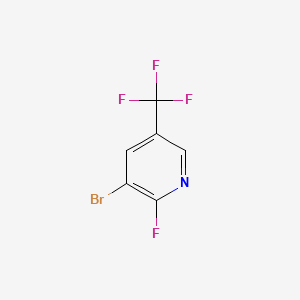

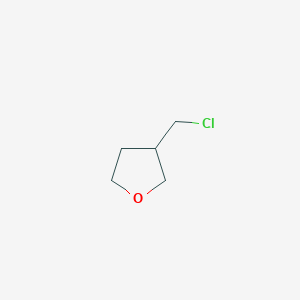

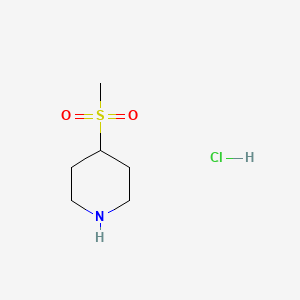

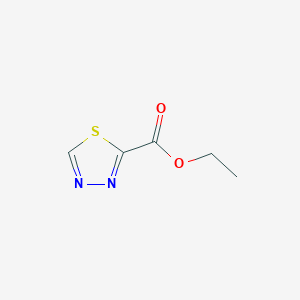

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)